Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate
Description
Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and a butanoate ester
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-21-17(20)15(12-7-9-14(18)10-8-12)11-16(19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHPYYIAQJNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate typically involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene. The mixture is refluxed to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-4-oxo-4-phenylbutanoate
- Methyl 2-(4-fluorophenyl)-4-oxo-4-phenylbutanoate
- Methyl 2-(4-methylphenyl)-4-oxo-4-phenylbutanoate
Uniqueness
Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Biological Activity
Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate, a compound within the family of phenylbutanoates, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a phenylbutanoate backbone with a chlorophenyl substituent. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its solubility and bioactivity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in bacterial biosynthesis pathways. Notably, it has been identified as an inhibitor of the MenB enzyme in the menaquinone biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis (M. tuberculosis) and other pathogenic bacteria.
In a study examining various analogs, this compound demonstrated minimum inhibitory concentrations (MIC) of 0.6 μg/mL against replicating M. tuberculosis and 1.5 μg/mL against non-replicating forms, indicating its potential as a novel antibacterial agent targeting dormant bacterial populations .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antibacterial Activity : A high-throughput screening identified this compound as a potent inhibitor against M. tuberculosis. The compound's mechanism involves forming CoA adducts that effectively inhibit MenB, suggesting a promising avenue for developing new treatments against drug-resistant strains .
- Anti-Hepatitis B Virus (HBV) Activity : In vitro studies demonstrated that derivatives of phenylbutanoates showed significant anti-HBV activity, with this compound exhibiting IC50 values that were competitive with standard treatments like lamivudine . The compound's ability to inhibit HBsAg and HBeAg secretion highlights its potential in antiviral therapy.
- Cytotoxicity Assessments : The cytotoxic effects of the compound were evaluated in various cell lines, including HepG2 cells. While some derivatives displayed cytotoxic properties, others were found to have lower toxicity profiles compared to existing antiviral agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
